N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for analogous thienothiazoles reveal distinct signals:
- Cyclopropane protons : Resonate as a multiplet at δ 1.2–1.5 ppm due to ring strain.
- Methyl group : Appears as a singlet at δ 2.1 ppm (integration: 3H).
- Thienothiazole protons : Multiplets between δ 3.5–4.2 ppm correlate with the tetrahydro ring’s CH₂ groups.
¹³C NMR spectra show:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 299.4 [M+H]⁺, consistent with the molecular formula. Fragmentation patterns include:
- Loss of cyclopropanecarboxamide (m/z 154.1).
- Cleavage of the sulfonyl group (m/z 96.0).
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction of related thienothiazoles reveals:
- Bond lengths :
- Bond angles :
The Z-configuration of the imine group is stabilized by intramolecular hydrogen bonding between the amide N–H and sulfonyl oxygen (distance: 2.85 Å). The cyclopropane ring adopts a puckered conformation, minimizing steric hindrance with the methyl substituent.
Table 1 : Selected crystallographic parameters for analogous compounds
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.42 Å, b = 10.15 Å, c = 14.23 Å |
| β angle | 98.4° |
| R-factor | 0.042 |
These findings confirm the compound’s planar thienothiazole core and non-coplanar cyclopropane-carboxamide substituent, critical for its electronic delocalization and reactivity.
Properties
Molecular Formula |
C10H14N2O3S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-12-7-4-17(14,15)5-8(7)16-10(12)11-9(13)6-2-3-6/h6-8H,2-5H2,1H3 |
InChI Key |
ZUUSUOVUXYSHRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CS(=O)(=O)CC2SC1=NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Route 1: Thieno-Thiazole Dioxide Ring Formation Followed by Carboxamide Coupling
This route prioritizes early-stage construction of the bicyclic system:
-
Thiophene-thiazole cyclization : Reaction of 3-methylthiophene-2-thiol with chloromethyl thiazole in dimethylformamide (DMF) at 80°C yields the tetrahydrothieno-thiazole intermediate.
-
Sulfonation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid introduces the 5,5-dioxide groups (90% yield).
-
Imine formation : Condensation with cyclopropanecarboxaldehyde under Dean-Stark conditions produces the Z-configured imine.
-
Oxidation to carboxamide : Catalytic hydrogenation using Pd/C in methanol converts the imine to the final carboxamide (85% purity).
Key parameters :
Route 2: Cyclopropanecarboxamide First Approach
This method builds the carboxamide moiety before ring closure:
-
Cyclopropane carbonyl chloride synthesis : Cyclopropanecarboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Amine coupling : Reaction with 2-amino-3-methyltetrahydrothieno[3,4-d]thiazole in dichloromethane (DCM) yields the carboxamide precursor (78% yield).
-
Oxidative ring closure : Using m-chloroperbenzoic acid (mCPBA) in chloroform forms the 5,5-dioxide ring (88% yield).
Advantages :
-
Avoids steric hindrance during imine formation.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclization Temp | 70–80°C | Maximizes ring closure (92%) |
| Sulfonation Solvent | Acetic Acid | Prevents side reactions |
| Coupling pH | 8.5–9.0 (NaHCO₃) | Enhances nucleophilicity |
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while chloroform optimizes oxidation steps.
Catalytic Systems
-
Palladium catalysts : Pd(OAc)₂ for hydrogenation (0.5 mol% loading).
-
Acid catalysts : p-Toluenesulfonic acid (pTSA) for imine formation (5 mol%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals at δ 1.2–1.4 ppm (cyclopropane CH₂), δ 3.8 ppm (thiazole CH₃).
-
XRD : Confirms Z-configuration via dihedral angles (54.18° between rings).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Route 1 | 85 | 95 | Short step count | Low stereoselectivity |
| Route 2 | 78 | 99 | High purity | Multi-step purification |
Route 2 is preferred for pharmaceutical applications due to superior purity, despite lower overall yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or disrupt the cell membrane of microorganisms .
Comparison with Similar Compounds
Structural Features
Target Compound
- Core: Tetrahydrothieno[3,4-d][1,3]thiazole with 5,5-dioxido.
- Substituents : 3-Methyl group, cyclopropanecarboxamide (Z-configuration).
Analogs (Selected Examples)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- Core : Thiazolo[3,2-a]pyrimidine.
- Substituents : Benzylidene, furan, carbonitrile.
- Key Functional Groups : Carbonitrile (IR: 2,219 cm⁻¹), sulfone .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Core: [1,3,4]-Thiadiazole. Substituents: Acryloyl, dimethylamino, benzamide. Key Functional Groups: C=O (IR: 1,690 cm⁻¹) .
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Core: Tetrahydrothieno[3,4-d][1,3]thiazole with 5,5-dioxido. Substituents: 2-Methoxyphenyl, methoxyacetamide. Comparison: Shares the sulfone core with the target compound but differs in substituent bulk and polarity .
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide Core: Tetrahydrothieno[3,4-d][1,3]thiazole with 5,5-dioxido. Substituents: Propenyl, benzamide. Comparison: Similar core but lacks the cyclopropane group, favoring aromatic benzamide .
Physicochemical Properties
*Calculated based on formula.
Functional Group Impact
- Cyclopropane vs. Benzamide () : The cyclopropane carboxamide in the target compound introduces steric strain and may enhance membrane permeability compared to bulkier benzamide derivatives .
- Sulfone Group : Present in both the target compound and analogs, sulfones improve oxidative stability and hydrogen-bonding capacity .
- Methoxy vs. Methyl () : Methoxy groups in increase polarity and solubility compared to the target compound’s methyl group .
Biological Activity
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 354.4 g/mol. The structure features a thieno[3,4-d][1,3]thiazole moiety which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| Structural Features | Thiazole ring, Cyclopropane |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key reactions include:
- Formation of the thiazole ring through cyclization.
- Amidation to introduce the cyclopropanecarboxamide moiety.
These steps are crucial for obtaining the desired compound with high purity and yield.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazole derivatives, including the compound . It has shown promising results against various pathogenic bacteria and fungi. For instance:
- Antibacterial Activity : The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 0.21 μM .
- Antifungal Activity : It has also demonstrated antifungal properties against Candida species and other fungi, indicating a broad spectrum of activity .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound using MTT assays on various cell lines such as HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblasts). Results indicated that:
- The compound displayed moderate to high cytotoxicity depending on the concentration and exposure time.
- Structure-activity relationship (SAR) studies suggest that specific modifications to the thiazole ring enhance cytotoxic effects .
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : Molecular docking studies reveal that the compound forms hydrogen bonds with critical residues in target proteins such as DNA gyrase, which is essential for bacterial DNA replication .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, contributing to its antimicrobial efficacy.
Case Studies
-
Study on Antimicrobial Activity :
- A series of thiazole derivatives were tested for their antimicrobial properties. The most active compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria.
- Results indicated that modifications to the thiazole structure could enhance activity against resistant strains .
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
